molecular formula C25H46N+ B082469 Cetalkonium CAS No. 10328-34-4

Cetalkonium

Cat. No.: B082469
CAS No.: 10328-34-4
M. Wt: 360.6 g/mol
InChI Key: QDYLMAYUEZBUFO-UHFFFAOYSA-N
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Description

Cetalkonium chloride is a quaternary ammonium compound belonging to the alkyl-benzyldimethylammonium chloride family. It is characterized by an alkyl group with a chain length of 16 carbons (C16). This compound is used in pharmaceutical products either as an excipient or as an active ingredient. It is commonly found in products like mouth ulcer gels and contact lens solutions .

Preparation Methods

Cetalkonium chloride is synthesized through the quaternization of dimethylhexadecylamine with benzyl chloride. The reaction typically occurs in an organic solvent under controlled temperature conditions. Industrial production methods involve the use of large-scale reactors where the reactants are mixed and heated to facilitate the quaternization reaction. The product is then purified through crystallization or other separation techniques to obtain a white or almost white crystalline powder .

Chemical Reactions Analysis

Cetalkonium chloride undergoes various chemical reactions, including:

Scientific Research Applications

Cetalkonium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cetalkonium chloride is based on its ability to create a positive charge, which allows it to adhere to negatively charged surfaces. This bio-adhesive property enables the compound to disrupt cell membranes, inactivate enzymes, and denature proteins. These actions contribute to its broad-spectrum antiseptic and antimicrobial properties .

Comparison with Similar Compounds

Cetalkonium chloride is similar to other quaternary ammonium compounds such as benzalkonium chloride and cetrimonium chloride. its unique C16 alkyl chain length provides superior lipophilicity, making it more effective in certain applications, particularly in cationic emulsions for drug delivery. Other similar compounds include:

Properties

IUPAC Name

benzyl-hexadecyl-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25/h17-19,21-22H,4-16,20,23-24H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYLMAYUEZBUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

122-18-9 (chloride), 3529-04-2 (bromide), 122-18-9 (chloride salt/solvate)
Record name Cetalkonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047007
Record name Benzyl hexadecyl dimethyl ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The activity of cetalkonium is based on the creation of a positive charge which permits a bio-adhesive property to negative surfaces. This property allows cetalkonium to disrupt the cell membrane, inactivate enzymes and denature proteins. This type of mechanism allows this type of agents to present a broad spectrum.
Record name Cetalkonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11583
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

10328-34-4
Record name Cetalkonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetalkonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11583
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzyl hexadecyl dimethyl ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETALKONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHG725432Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

54-58 ºC
Record name Cetalkonium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11583
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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